Sophoraflavanone H

Description

Properties

IUPAC Name |

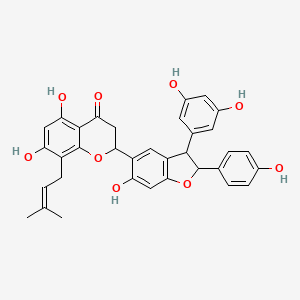

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERWTIGGXDMTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Sophoraflavanone H: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Sophoraflavanone H, a complex flavonostilbene found in Sophora species. This compound is a molecule of significant interest to the pharmaceutical and scientific communities due to its hybrid structure, which combines a flavanone (B1672756) and a stilbene (B7821643) moiety to form a 2,3-diaryl-2,3-dihydrobenzofuran core[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related pathways, and detailed experimental protocols.

Introduction to this compound

This compound is a natural product with a unique chemical architecture that has prompted investigations into its biological activities. Its biosynthesis is not fully elucidated, but based on its structure and the known metabolic pathways in plants, a putative pathway can be proposed. This pathway involves the convergence of the well-established flavonoid and stilbenoid biosynthetic routes, culminating in a stereospecific oxidative coupling.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the common precursor, p-coumaroyl-CoA. From this central intermediate, the pathway diverges to produce a flavanone and a stilbene, which then undergo a crucial coupling reaction.

Flavanone Moiety Biosynthesis (Naringenin)

The formation of the flavanone backbone, likely naringenin (B18129), is a well-characterized pathway in plants[2][3][4].

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase[5][6][7].

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is formed from p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) .

-

Step 4: Formation of Naringenin Chalcone (B49325): Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[8][9].

-

Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, the flavanone precursor[2].

Stilbene Moiety Biosynthesis (Resveratrol)

The stilbene component, likely resveratrol, is also synthesized from p-coumaroyl-CoA and malonyl-CoA[8][9][10][11]. Sophora species are known to produce stilbenes and their derivatives[12][13][14].

-

Step 1: Condensation Reaction: Stilbene Synthase (STS) , an enzyme evolutionarily related to CHS, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, but through a different cyclization mechanism, to produce resveratrol[10][15].

Proposed Oxidative Coupling and Formation of this compound

The final and most speculative step in the biosynthesis of this compound is the coupling of the flavanone (naringenin) and stilbene (resveratrol) moieties to form the characteristic 2,3-diaryl-2,3-dihydrobenzofuran structure.

-

Hypothetical Mechanism: This is proposed to be an oxidative coupling reaction. Enzymes such as laccases or peroxidases could generate radical intermediates from both naringenin and resveratrol.

-

Stereochemical Control: The high stereospecificity of natural products like this compound suggests the involvement of Dirigent Proteins (DIRs) . These proteins are known to guide the stereoselective coupling of radical intermediates in the biosynthesis of lignans (B1203133) and could play a similar role here, ensuring the correct regio- and stereochemistry of the final product[16][17][18][19][20].

Visualizing the Putative Pathway

The following diagrams illustrate the proposed biosynthetic pathway for this compound.

Quantitative Data from Related Pathways

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes typical enzyme kinetic parameters and metabolite concentrations from related flavonoid and stilbene biosynthetic pathways in various plant species. This information can serve as a valuable reference for experimental design.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Metabolite | Plant Tissue | Concentration |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 265 | L-Phenylalanine | Various | 50-1000 µM |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.3 | - | p-Coumaric acid | Various | 1-50 µM |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 11 | 0.8 | p-Coumaroyl-CoA | Various | < 1 µM |

| CHS | Petunia hybrida | p-Coumaroyl-CoA | 1.6 | 1.7 | Naringenin | Grape skin | ~20 µg/g FW |

| CHI | Medicago sativa | Naringenin Chalcone | 30 | 1100 | |||

| STS | Vitis vinifera | p-Coumaroyl-CoA | 20 | 0.02 | Resveratrol | Grape skin | ~5 µg/g FW |

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments used in the study of flavonoid and stilbene biosynthesis. These should be optimized for the specific Sophora species and target enzymes.

Plant Material and Protein Extraction

-

Harvesting: Collect fresh plant material (e.g., roots, stems, or leaves of Sophora species) and immediately freeze in liquid nitrogen. Store at -80°C.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction Buffer: Resuspend the powder in an appropriate extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, the starter substrate (p-coumaroyl-CoA), the extender substrate (malonyl-CoA), and a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Product Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate the reaction products. Monitor the elution profile using a diode array detector (DAD) at characteristic wavelengths for chalcones, flavanones, and stilbenes (e.g., 280-370 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and sensitive quantification, couple the HPLC system to a mass spectrometer. Use techniques like electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for targeted analysis[21][22][23][24].

Conclusion and Future Perspectives

The biosynthesis of this compound in Sophora species represents a fascinating example of the metabolic diversity in plants. While the proposed pathway provides a solid framework for further investigation, several key questions remain. The identification and characterization of the specific laccase/peroxidase and dirigent protein responsible for the stereoselective coupling of the flavanone and stilbene moieties are critical next steps. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but may also open up new avenues for the biotechnological production of this and other complex, bioactive natural products.

References

- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Dirigent protein - Wikipedia [en.wikipedia.org]

- 21. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Qualitative and quantitative analysis of flavonoids in <i>Sophora tonkinensis</i> by LC/MS and HPLC [cjnmcpu.com]

- 23. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC [agris.fao.org]

- 24. researchgate.net [researchgate.net]

Sophoraflavanone H: An Overview of Currently Known Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently documented biological activities of Sophoraflavanone H. It is important to note that, based on a comprehensive review of publicly available scientific literature, research on the specific biological functions of this compound is limited. The information presented herein is based on the available data.

Antioxidant Activity: Inhibition of Protein Oxidative Modification

The primary biological activity reported for this compound is its ability to inhibit protein oxidative modification. A study conducted in 2000 investigated the in vitro effects of this compound on copper-ion-induced oxidative damage to proteins in mouse brain homogenates.[1]

Key Findings

This compound was found to inhibit the oxidative modification of proteins induced by copper ions.[1] The study reported that the inhibitory effect of this compound was more potent than that of naringenin (B18129), a related flavanone, and mannitol (B672), a known hydroxyl radical scavenger.[1] These findings suggest that this compound possesses antioxidant properties and may have potential applications in conditions associated with oxidative stress.[1]

Quantitative Data

The available literature does not provide specific quantitative data, such as IC50 values, for the inhibitory effect of this compound on protein oxidative modification.

Experimental Protocol: Inhibition of Copper-Ion-Induced Protein Oxidative Modification

The following is a generalized experimental protocol based on the description in the available literature.[1]

Objective: To assess the inhibitory effect of this compound on copper-ion-induced protein oxidative modification in vitro.

Materials:

-

This compound

-

Mouse brain homogenate

-

Copper ions (source not specified)

-

Naringenin (as a comparative flavanone)

-

Mannitol (as a hydroxyl radical scavenger)

-

Method for inducing and measuring protein oxidative modification (details not specified in the abstract)

Procedure:

-

Prepare a mouse brain homogenate to serve as a source of proteins.

-

Induce protein oxidative modification in the brain homogenate using copper ions.

-

In parallel experiments, treat the brain homogenate with this compound, naringenin, or mannitol prior to or concurrently with the copper ion induction.

-

Measure the extent of protein oxidative modification in the presence and absence of the test compounds.

-

Compare the inhibitory effects of this compound with those of naringenin and mannitol.

Logical Experimental Workflow

The following diagram illustrates the logical workflow of the experiment described above.

Signaling Pathways

Currently, there is no information available in the scientific literature describing any signaling pathways that are modulated by this compound.

Conclusion

The available scientific data on the biological activities of this compound are sparse. The only reported activity is its in vitro inhibition of copper-ion-induced protein oxidative modification, suggesting it has antioxidant potential. However, there is a lack of quantitative data and detailed mechanistic studies, including the identification of modulated signaling pathways. Further research is required to fully elucidate the biological activities of this compound and to explore its potential as a therapeutic agent. Drug development professionals and researchers are encouraged to conduct further studies to expand the knowledge base for this compound.

References

Sophoraflavanone H: A Literature Review and Summary

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for Sophoraflavanone H yielded limited publicly available data. To provide a comprehensive technical guide as requested, this document summarizes the available information on this compound and presents a detailed review of the closely related and extensively studied compound, Sophoraflavanone G , as a comparative analogue. The distinction between the two compounds is clearly noted throughout this guide.

Introduction to this compound and G

Sophoraflavanones are a class of prenylated flavonoids, primarily isolated from plants of the Sophora genus, which have garnered significant interest for their diverse pharmacological activities.

This compound is a polyphenol with a unique hybrid structure, combining a flavanone (B1672756) moiety with a resveratrol (B1683913) (stilbene) residue. It is considered a promising lead compound for antimicrobial and antitumor drug development. However, detailed studies on its biological activities and mechanisms of action are currently scarce in publicly accessible literature.

Sophoraflavanone G , also known as Kushenin, is a lavandulyl flavanone that has been the subject of numerous studies. It exhibits a broad range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Quantitative Data Summary for Sophoraflavanone G

The following tables summarize the quantitative data reported for the biological activities of Sophoraflavanone G.

Table 1: Antimicrobial Activity of Sophoraflavanone G

| Organism | Strain | Activity | Concentration (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-resistant (21 strains) | MIC | 3.13-6.25 | [1] |

| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin | 32 | [2] |

| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin with SFG (0.03 µg/mL) | 8 | [2] |

| Staphylococcus aureus | Clinical isolate | MIC | 0.05 | [3] |

| mutans streptococci | 16 strains | MBC | 0.5 - 4 | [4] |

| Listeria monocytogenes | - | MIC | 0.98 | [5] |

| Pseudomonas aeruginosa | PAO1 | MIC | > 1000 | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; SFG: Sophoraflavanone G

Table 2: Anti-inflammatory Activity of Sophoraflavanone G

| Cell Line / Animal Model | Stimulant | Parameter Measured | Effect of Sophoraflavanone G | Concentration / Dose | Reference |

| RAW 264.7 macrophages | LPS | PGE2 production | Inhibition | 1-50 µM | [6] |

| RAW 264.7 macrophages | LPS | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Decreased production | 2.5-20 µM | [7] |

| Mouse | Croton oil-induced ear edema | Edema | Anti-inflammatory activity | 10-250 µ g/ear (topical) | [6] |

| Rat | Carrageenan paw edema | Edema | Anti-inflammatory activity | 2-250 mg/kg (oral) | [6] |

| Murine Asthma Model | Ovalbumin | Airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia | Reduction | Not specified | [8][9][10][11] |

| BEAS-2B cells | TNF-α/IL-4 | Inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1, CCL5, CCL11, CCL24) | Decreased production | Not specified | [8] |

LPS: Lipopolysaccharide; PGE2: Prostaglandin E2; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; CCL: Chemokine (C-C motif) ligand

Table 3: Anticancer Activity of Sophoraflavanone G

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| KG-1a | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 29.52 ± 3.36 µg/mL (for EtOAc extract containing SFG) | [12] |

| EoL-1 | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 25.35 ± 1.55 µg/mL (for EtOAc extract containing SFG) | [12] |

| MDA-MB-231 | Triple-negative breast cancer | Induction of apoptosis, suppression of migration and invasion | Not specified | [13][14] |

IC50: Half-maximal inhibitory concentration; EtOAc: Ethyl acetate; SFG: Sophoraflavanone G

Experimental Protocols for Sophoraflavanone G Studies

This section details the methodologies for key experiments cited in the literature for Sophoraflavanone G.

Cell Culture

-

RAW 264.7 Macrophages: Cells were cultured in a suitable medium and pretreated with various concentrations of Sophoraflavanone G (2.5-20 µM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[7].

-

Mouse Brain Microvascular Endothelial Cells (bMECs): Cells were grown in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. For experiments, cells were plated in 6-well plates or 10 cm dishes. When inhibitors were used, cells were pretreated for 1 hour before stimulation with TNF-α (30 ng/mL)[15].

-

Acute Myeloid Leukemia (AML) Cell Lines (KG-1a, EoL-1): KG-1a cells were cultured in IMDM medium with 20% FBS. EoL-1 cells were cultured in RPMI-1640 medium with 10% FBS. Both were maintained at 37°C in a 5% CO2 atmosphere[12].

-

Human Bronchial Epithelial BEAS-2B Cells: Cells were treated with different concentrations of Sophoraflavanone G to evaluate its effects on inflammatory cytokine levels[9].

Western Blotting

A general protocol for Western blotting used in the cited studies is as follows:

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay[16].

-

SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per well of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom[17].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system[18][19].

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17].

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[16].

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[16].

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[16][17].

Murine Asthma Model

-

Sensitization and Challenge: Female BALB/c mice were sensitized with ovalbumin (i.p.) on days 0 and 14. Subsequently, they were challenged with aerosolized ovalbumin (1%) on days 24, 26, and 28[20].

-

Treatment: Asthmatic mice were treated with Sophoraflavanone G by intraperitoneal injection[9].

-

Assessment: Airway hyper-responsiveness (AHR), eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in the lungs were assessed. Levels of Th2 cytokines and chemokines in lung and bronchoalveolar lavage fluid (BALF) were also measured[8][9].

Apoptosis Assay

-

Flow Cytometry: Apoptosis in AML cell lines was analyzed using an FITC Annexin V apoptosis detection kit with propidium (B1200493) iodide (PI) according to the manufacturer's protocol. Briefly, treated cells were harvested, washed, and resuspended in Annexin V binding buffer. Cells were then incubated with FITC Annexin V and PI before analysis by flow cytometry[12].

Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

Sophoraflavanone G inhibits the activation of the NF-κB pathway, a critical regulator of inflammation. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes[7][21].

Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Sophoraflavanone G has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK. This inhibition contributes to its anti-inflammatory and anticancer effects[7][14][22][23].

Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.

JAK/STAT Signaling Pathway

Sophoraflavanone G can also attenuate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting the phosphorylation of JAK and STAT proteins, it suppresses the expression of target genes involved in inflammation and cell survival[24][25][26][27].

References

- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 2. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. origene.com [origene.com]

- 17. cdn.bcm.edu [cdn.bcm.edu]

- 18. nacalai.com [nacalai.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Flavonone treatment reverses airway inflammation and remodelling in an asthma murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 27. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Sophoraflavanone H: A Technical Guide

Executive Summary

Sophoraflavanone H is a prenylated flavanone (B1672756) isolated from species of the Sophora genus, noted for its unique hybrid chemical structure.[1][2] While direct research into its therapeutic targets is in its nascent stages, preliminary studies highlight its potential as an antioxidant, antimicrobial, and antitumor agent.[1][2][3] This technical guide summarizes the current, limited knowledge on this compound and provides an in-depth comparative analysis of its closely related and extensively studied analogue, Sophoraflavanone G. By examining the established mechanisms of Sophoraflavanone G, we can extrapolate potential therapeutic targets and pathways for this compound, offering a foundational roadmap for future research and drug development. This guide details key signaling pathways, presents quantitative data from relevant studies, and provides standardized experimental protocols for investigating the bioactivity of these compounds.

Confirmed Therapeutic Activities of this compound

Direct experimental evidence for the therapeutic targets of this compound is currently limited. However, one key study has demonstrated its potent antioxidant capabilities.

Antioxidant Activity

This compound has been shown to be a powerful inhibitor of copper-ion-induced protein oxidative modification in vitro.[3] In comparative assays, its inhibitory effect was more potent than that of naringenin, a related flavanone, and mannitol, a known hydroxyl radical scavenger.[3] This suggests that this compound may play a significant role in mitigating cellular damage caused by oxidative stress, a pathological component of numerous diseases including neurodegenerative disorders, cardiovascular disease, and cancer.

-

Target: Reactive Oxygen Species (ROS) and metal-ion-induced protein oxidation.

-

Mechanism: Direct scavenging of free radicals and/or chelation of metal ions to prevent oxidative damage to proteins.[3]

Potential Therapeutic Targets Based on Sophoraflavanone G Analogue

Given the structural similarity and shared origin, the well-documented therapeutic targets of Sophoraflavanone G serve as highly probable targets for this compound. The following sections detail these targets, organized by therapeutic area.

Potential Anti-Cancer Targets

Sophoraflavanone G exhibits multi-faceted anticancer activity by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[4]

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are often persistently activated in many cancers, promoting cell survival and proliferation. Sophoraflavanone G acts as a novel small-molecule inhibitor of this pathway.

-

Primary Targets: Janus Kinases (JAKs), Src Family Tyrosine Kinases (e.g., Lyn, Src), Akt, and ERK1/2.[5]

-

Mechanism: Sophoraflavanone G inhibits the phosphorylation of upstream kinases (JAKs, Src, Akt, ERK1/2), which in turn prevents the tyrosine phosphorylation and activation of STAT3 and STAT5.[5] This blockade halts the STAT dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and anti-apoptosis.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sophoraflavanone H: A Flavonostilbene with Therapeutic Potential - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H is a complex polyphenol that stands at the intersection of two significant classes of natural products: flavonoids and stilbenes. Structurally, it is classified as a flavonostilbene, incorporating a flavanone (B1672756) moiety linked to a resveratrol-derived stilbene (B7821643) unit.[1][2] This unique hybrid structure contributes to its noteworthy biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Isolated from the roots of Sophora moorcroftiana, this compound, along with its analogs, is gaining attention for its potential antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of this compound, its relationship to flavonostilbenes, available quantitative data on its biological activities, detailed experimental protocols, and insights into its potential mechanisms of action through key signaling pathways.

Introduction: The Emergence of Flavonostilbenes

Flavonoids and stilbenes are two distinct families of plant secondary metabolites renowned for their diverse and potent biological activities. Flavonoids, with their characteristic C6-C3-C6 backbone, are well-documented for their antioxidant, anti-inflammatory, and anticancer effects. Stilbenes, possessing a C6-C2-C6 skeleton, most famously represented by resveratrol (B1683913), are recognized for their cardioprotective, neuroprotective, and anti-aging properties.

Flavonostilbenes are a fascinating and relatively rare class of hybrid natural products that merge the structural features of both flavonoids and stilbenes. This compound is a prime example of this molecular amalgamation, featuring a flavanone core covalently linked to a stilbene derivative.[1][2] This unique structural architecture is hypothesized to bestow upon it a synergistic or novel spectrum of biological activities, making it a compelling subject for pharmacological research.

Chemical Structure and Properties of this compound

This compound is a polyphenol with a hybrid-type structure that contains a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone ring system.[2] It is specifically described as a prenylflavanone bearing a resveratrol residue.[1][2] The absolute configuration of this compound has been confirmed through total synthesis and spectroscopic analysis.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Source |

| This compound | C39H32O9 | 652.67 | Flavanone-stilbene hybrid | Sophora moorcroftiana[1][2] |

| Sophoraflavanone G | C25H28O6 | 424.49 | Prenylated flavanone | Sophora flavescens, Sophora moorcroftiana |

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are limited in publicly available literature, extensive research on the closely related and co-isolated Sophoraflavanone G provides valuable insights into its potential therapeutic effects. The structural similarity between these compounds suggests they may share comparable biological activities.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Sophoraflavanone G

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | [3] |

| mutans streptococci (16 strains) | 0.5 - 4 (Minimum Bactericidal Concentration) | [4] |

Anticancer Activity

Extracts from Sophora moorcroftiana, the source of this compound, have been shown to inhibit the proliferation of human cervical cancer cells.[5] Furthermore, Sophoraflavanone G exhibits significant anticancer effects against various cancer cell lines.

Table 3: Anticancer Activity of Sophoraflavanone G

| Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| Triple-negative breast cancer (MDA-MB-231) | Induces apoptosis, suppresses migration and invasion | Data not specified | [6] |

| Human leukemia (HL-60) | Induces apoptosis | Data not specified |

Anti-inflammatory and Antioxidant Activity

Sophoraflavanone G has been shown to possess anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages.[7][8]

Table 4: Anti-inflammatory and Antioxidant Activity of Sophoraflavanone G

| Activity | Assay | IC50 Value | Reference |

| Antioxidant | DPPH radical scavenging | 5.26 µg/mL | |

| Anti-inflammatory | Inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells | Not specified | [7][8] |

Experimental Protocols

Isolation of this compound from Sophora moorcroftiana

This protocol is a generalized representation based on the isolation of similar compounds from the same source.

-

Extraction: The dried and powdered roots of Sophora moorcroftiana are extracted exhaustively with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to fractionate the components based on their polarity.

-

Chromatographic Separation: The ethyl acetate and/or chloroform fractions, which are likely to contain flavonostilbenes, are subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20.

-

Gradient Elution: A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

-

Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for further study and confirming its absolute stereochemistry.[2] A key step in the synthesis involves a Rh-catalyzed asymmetric C-H insertion reaction to construct the 2,3-diaryl-2,3-dihydrobenzofuran core, followed by a selective oxy-Michael reaction to form the flavanone ring.[2]

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in the primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is adapted from studies on Sophoraflavanone G.

-

Preparation of Inoculum: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Sophoraflavanone G.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are not yet extensively reported, the well-documented mechanisms of the structurally similar Sophoraflavanone G provide a strong basis for hypothesizing its mode of action. Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including MAPK, NF-κB, and PI3K-AKT.[6][7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to suppress the activation of the MAPK pathway in cancer cells, contributing to its pro-apoptotic effects.[6]

Caption: Inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Sophoraflavanone G has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7][8]

References

- 1. Sophoraflavanones H, I and J, Flavonostilbenes from Sophora moorcroftiana [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethanolic extract from Sophora moorcroftiana inhibit cell proliferation and alter the mechanical properties of human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model | MDPI [mdpi.com]

An In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Sophoraflavanone G

A Note on Nomenclature: The query specified "Sophoraflavanone H." However, the predominant and extensively studied compound in scientific literature with significant cytotoxicity data is Sophoraflavanone G. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the wealth of available data for Sophoraflavanone G.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus. SFG has garnered significant interest in the scientific community for its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved in SFG's cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic effects of Sophoraflavanone G have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values for SFG across various studies.

Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| A549 | Human Lung Carcinoma | 0.78 | Not Specified |

| HeLa | Human Cervical Carcinoma | 1.57 | Not Specified |

| K562 | Human Chronic Myelogenous Leukemia | 2.14 | Not Specified |

| L1210 | Mouse Lymphocytic Leukemia | 8.59 | Not Specified |

| KG-1a | Human Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 |

| EoL-1 | Human Eosinophilic Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 |

| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but showed cytotoxic activity | Not Specified |

Note: The original research should be consulted for the specific experimental conditions associated with these values.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary cytotoxicity studies of Sophoraflavanone G.

2.1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, HeLa, K562, KG-1a, EoL-1, HL-60) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Adherent cells are subcultured when they reach 80-90% confluency using trypsin-EDTA to detach them. Suspension cells are subcultured by dilution to maintain an optimal cell density.

2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: A stock solution of Sophoraflavanone G is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in a serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the diluted Sophoraflavanone G solutions are added to the respective wells. A vehicle control (medium with the same final concentration of DMSO) and a negative control (cells in medium only) are also included.

-

Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

-

Formazan (B1609692) Crystal Formation: The plate is incubated for an additional 3-4 hours at 37°C and 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 150 µL of DMSO is then added to each well to dissolve the formazan crystals.

-

Data Acquisition: The plate is gently shaken on an orbital shaker for 10-15 minutes to ensure complete dissolution. The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).

2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

-

Cell Treatment: Cells are treated with Sophoraflavanone G at various concentrations for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a new tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added.[6]

-

Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

-

Analysis: After incubation, 400 µL of 1X Annexin V binding buffer is added to each tube. The samples are analyzed immediately by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.

2.4. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

-

Cell Treatment and Harvesting: Cells are treated with Sophoraflavanone G and harvested as described for the apoptosis assay.

-

Fixation: The cell pellet is resuspended in cold PBS. While gently vortexing, cold 70% ethanol (B145695) is added dropwise to a final concentration of 70%. The cells are then fixed on ice for at least 2 hours or overnight at -20°C.

-

Washing: The fixed cells are washed twice with PBS to remove the ethanol.

-

RNase Treatment: The cell pellet is resuspended in a staining buffer containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained by PI.

-

PI Staining: Propidium Iodide is added to the cell suspension (e.g., to a final concentration of 50 µg/mL).

-

Incubation: The cells are incubated for 15-30 minutes at room temperature in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI, which is proportional to the amount of DNA, is measured. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a compound like Sophoraflavanone G.

Caption: General workflow for in vitro cytotoxicity studies.

3.2. Signaling Pathways

Sophoraflavanone G has been shown to exert its cytotoxic and anti-inflammatory effects by modulating several key signaling pathways.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Sophoraflavanone G has been shown to inhibit this pathway.[9][10]

References

- 1. researchhub.com [researchhub.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sophoraflavanone H: A Technical Overview

Introduction: Sophoraflavanone H is a complex prenylated flavonoid, specifically classified as a flavonostilbene. It features a flavanone (B1672756) moiety fused with a resveratrol-type stilbene (B7821643) unit. Such hybrid structures, isolated from plants of the Sophora genus, are of significant interest to researchers for their potential bioactivities, including antimicrobial and antitumor properties. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This guide provides a technical summary of the spectroscopic data and methodologies relevant to the characterization of this compound and related compounds. Due to the limited accessibility of the specific numerical data from its original 1991 publication, representative data from closely related and well-documented flavanones from the Sophora genus are presented to illustrate the characteristic spectral features.

Data Presentation: Spectroscopic Signatures

The structural confirmation of complex flavonoids is achieved by interpreting the combined data from NMR, MS, and IR analyses. The following tables summarize the key quantitative data expected for a compound with the this compound structure.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental composition of the molecule. For this compound (C₂₉H₂₄O₇), the expected molecular weight is 484.1522 g/mol . Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used.

| Technique | Ion Mode | Observed m/z | Formula | Interpretation |

| HR-FAB-MS | Positive | [M+H]⁺ | C₂₉H₂₅O₇ | Protonated molecular ion |

| ESI-MS/MS | Positive | Varies | - | Fragmentation pattern reveals structural components (e.g., loss of stilbene or flavanone parts, retro-Diels-Alder fragmentation)[1]. |

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The data is typically recorded using KBr pellets.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Broad, Strong | O-H stretching (phenolic hydroxyl groups)[2] |

| ~3050 | Medium-Weak | Aromatic C-H stretching[3] |

| ~2925 | Medium | Aliphatic C-H stretching |

| ~1630 | Strong | C=O stretching (flavanone carbonyl group)[3] |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching[2][3] |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1170 | Medium | C-O stretching (phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR are the most powerful tools for elucidating the detailed carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents like acetone-d₆ or DMSO-d₆. The following represents a table of expected chemical shifts for the core flavanone and stilbene moieties.

Table 1: Representative ¹H NMR Data (Note: Data is illustrative for the compound class)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.5 | dd | ~12, 3 |

| H-3a | ~3.1 | dd | ~17, 12 |

| H-3b | ~2.8 | dd | ~17, 3 |

| H-6 | ~6.1 | d | 2.2 |

| H-8 | ~6.0 | d | 2.2 |

| H-2' | ~7.2 | d | 8.5 |

| H-5' | ~6.5 | dd | 8.5, 2.4 |

| H-6' | ~6.4 | d | 2.4 |

| Stilbene Protons | 6.2 - 7.5 | m | - |

| OH groups | 9.0 - 12.5 | br s | - |

Table 2: Representative ¹³C NMR Data (Note: Data is illustrative for the compound class)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | ~79.0 |

| C-3 | ~43.0 |

| C-4 | ~196.0 |

| C-4a | ~102.5 |

| C-5 | ~164.0 |

| C-6 | ~96.0 |

| C-7 | ~167.0 |

| C-8 | ~95.0 |

| C-8a | ~162.0 |

| C-1' | ~116.0 |

| Stilbene Carbons | 105 - 158 |

Experimental Protocols

Detailed and precise experimental procedures are fundamental to obtaining high-quality, reproducible spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 3-5 mg of the purified flavonoid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400, 500, or 600 MHz.

-

¹H NMR Acquisition: Standard 1D proton spectra are recorded to observe chemical shifts, signal integrations, and coupling patterns.

-

¹³C NMR Acquisition: 1D carbon spectra, often with proton decoupling (e.g., PENDANT or DEPT), are acquired to identify all unique carbon signals and determine their type (CH₃, CH₂, CH, C).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting molecular fragments and establishing the overall molecular structure.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique widely used for flavonoids, allowing for the detection of the intact molecular ion with minimal fragmentation. It can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

-

Data Acquisition:

-

Full Scan MS: The instrument scans a wide mass range to detect the molecular ion and determine its accurate mass, from which the elemental formula can be calculated.

-

Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This provides detailed structural information and helps to identify characteristic substructures.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Natural Product Structure Elucidation.

References

Absolute Configuration of Sophoraflavanone H: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex polyphenol natural product, distinguished by its hybrid structure that incorporates a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone (B1672756) ring system. Initially isolated from the root of Sophora moorcroftiana, its intricate stereochemistry posed a significant challenge for unambiguous structural elucidation.[1] While relative stereochemistry was previously suggested by NMR studies, the definitive absolute configuration was only recently established through total synthesis.[1][2] This guide provides a comprehensive overview of the experimental evidence and methodologies used to determine the absolute configuration of this compound, presenting key data and protocols for the scientific community.

Absolute Configuration

The absolute configuration of this compound has been unequivocally determined to be (2S, 7'''R, 8'''R) . This was established through the first total synthesis of the natural product and its diastereomer, with the final confirmation provided by X-ray crystallographic analysis and circular dichroism (CD) spectral studies of synthetic derivatives.[1][2]

Quantitative Stereochemical Data

The empirical determination of this compound's stereochemistry is supported by key quantitative data obtained from chiroptical measurements of synthetic intermediates and the final product.

| Property | Value | Conditions | Reference |

| Specific Rotation of Synthetic Intermediate (13b) | [α]D25 +1.8 | (c 0.45, CHCl3) | Murakami et al., 2020 |

| Specific Rotation of Synthetic this compound (1) | [α]D25 -25.9 | (c 0.20, MeOH) | Murakami et al., 2020 |

Experimental Protocols

The determination of the absolute configuration of this compound hinged on rigorous experimental work, primarily X-ray crystallography and electronic circular dichroism spectroscopy.

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provided the ultimate, non-empirical proof of the relative and absolute stereochemistry of a key synthetic intermediate, which was then correlated to the final natural product.

Protocol for X-ray Crystallography of Intermediate 13b:

-

Crystal Growth: Single crystals of the synthetic intermediate suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane.

-

Data Collection: A colorless prism crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data was collected at a temperature of 123 K.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute structure was determined based on the Flack parameter. The crystallographic data was deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1968420.[2]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy was employed to correlate the stereochemistry of synthetic intermediates and the final product, further confirming the absolute configuration.

Protocol for ECD Spectral Analysis:

-

Sample Preparation: Samples of the synthetic intermediates and final this compound were dissolved in methanol (B129727) to a concentration suitable for ECD analysis (e.g., 0.1 mg/mL).

-

Instrumentation: ECD spectra were recorded on a spectropolarimeter at room temperature.

-

Data Acquisition: Spectra were acquired over a wavelength range of 200-400 nm. Multiple scans were averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent (methanol) was recorded and subtracted from the sample spectra.

-

Data Analysis: The experimental ECD spectra of the synthetic products were compared with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations to establish stereochemical relationships.

Logical and Experimental Workflow

The following diagram illustrates the workflow used to determine the absolute configuration of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for this compound are not yet extensively reported, research on its biological activities and those of closely related compounds provides valuable context for drug development professionals.

Cytotoxicity and Antibacterial Activity

This compound and its derivatives have demonstrated noteworthy biological activities. They have shown cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).

Relevant Signaling Pathways of Sophoraflavanone G

Studies on the structurally similar Sophoraflavanone G (SG) offer insights into potential mechanisms of action for this class of compounds. SG has been shown to possess anti-neuroinflammatory effects by modulating multiple key signaling pathways in lipopolysaccharide (LPS)-activated microglial cells. The inhibition of pro-inflammatory mediator production by SG is linked to the downregulation of the MAPK, JAK/STAT, and activation of the Nrf2/HO-1 signaling pathways.

The diagram below illustrates the known signaling pathways modulated by the related compound, Sophoraflavanone G.

Conclusion

The absolute configuration of this compound is confirmed as (2S, 7'''R, 8'''R) through a combination of total synthesis and rigorous spectroscopic and crystallographic analysis. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and medicinal chemistry. The promising biological activities of this compound, contextualized by the known signaling pathway interactions of related compounds, underscore its potential as a lead compound in drug discovery and development.

References

The Enigmatic Role of Sophoraflavanone H: A Plant Secondary Metabolite at the Crossroads of Defense and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H, a prenylated flavonoid predominantly isolated from Sophora moorcroftiana, stands as a molecule of significant interest at the intersection of plant biology and pharmacology. As a secondary metabolite, its ecological functions within the plant remain largely unexplored, yet its structural similarity to other well-studied prenylated flavonoids suggests a pivotal role in plant defense mechanisms. For drug development professionals, this compound and its analogs present promising scaffolds for novel therapeutic agents, particularly in the realms of antimicrobial and antitumor applications. This technical guide synthesizes the current, albeit limited, knowledge on this compound, delving into its chemical properties, probable biosynthetic pathway, and known biological activities. By juxtaposing this with the broader understanding of related compounds, this paper aims to illuminate the path for future research and exploitation of this intriguing natural product.

Introduction

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to interact with their environment. Secondary metabolites, a diverse array of organic compounds not directly involved in growth and development, are the cornerstone of these interactions. Among these, flavonoids represent a major class of polyphenolic compounds with a wide spectrum of biological activities. The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, often enhances their lipophilicity and biological potency.

This compound belongs to this class of prenylated flavonoids. While its presence has been confirmed in plant species such as Sophora moorcroftiana, a comprehensive understanding of its physiological and ecological roles is still in its infancy. This guide aims to provide a detailed overview of this compound, drawing upon the available literature for this specific compound and supplementing it with data from closely related molecules to build a holistic picture for researchers and drug developers.

Chemical Properties of this compound

This compound is a complex flavonoid characterized by a hybrid structure containing a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone (B1672756) ring. Its absolute configuration has been established through total synthesis and X-ray crystallographic analysis.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H30O9 | |

| Molecular Weight | 582.6 g/mol | |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2R,3R)-3-(5,7-dihydroxy-4-oxo-2-(4-hydroxyphenyl)chroman-8-yl)-2,3-dihydrobenzofuran-2-yl)-2,3-dihydrochromen-4-one | Inferred from structure |

| Source | Sophora moorcroftiana | [3] |

Biosynthesis of this compound: A Putative Pathway

The precise biosynthetic pathway of this compound has not been elucidated. However, based on the well-established pathways of flavonoid and prenylated flavonoid biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of C-8 prenylated flavanones involves the convergence of the phenylpropanoid and mevalonate/methylerythritol phosphate (B84403) (MEP) pathways.

The core flavanone skeleton is synthesized via the phenylpropanoid pathway. This is followed by prenylation at the C-8 position, a reaction catalyzed by a prenyltransferase enzyme. In Sophora flavescens, several prenyltransferase genes have been identified that are specific for flavonoids.[4][5] It is highly probable that a homologous enzyme in Sophora moorcroftiana is responsible for the prenylation step in this compound biosynthesis.

Role as a Plant Secondary Metabolite

While direct evidence is scarce, the role of this compound as a plant secondary metabolite can be inferred from the known functions of related prenylated flavonoids in the Sophora genus and the broader Fabaceae family.[6][7]

Plant Defense

Prenylated flavonoids are widely recognized for their role in plant defense against herbivores and pathogens.[7] The prenyl group enhances the lipophilicity of the molecule, allowing for better interaction with microbial cell membranes and insect cuticles. It is plausible that this compound contributes to the defense of Sophora moorcroftiana against phytopathogenic fungi and bacteria, as well as insect herbivores. This is supported by the observed antimicrobial activities of other sophoraflavanones.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Flavonoids are known to be involved in allelopathic interactions. Extracts from Sophora species have demonstrated allelopathic effects, suggesting that flavonoids like this compound could play a role in mediating plant-plant competition.

Symbiotic Interactions

Flavonoids are crucial signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. They are exuded from the roots and act as chemoattractants for the bacteria and inducers of nodulation genes. While there is no specific research on this compound in this context, it is possible that it, or its precursors, participates in these intricate signaling cascades in Sophora moorcroftiana.

Known and Potential Biological Activities

The pharmacological potential of this compound is an area of active interest, driven by the diverse biological activities observed for other prenylated flavonoids.

Antioxidant Activity

A study has shown that this compound exhibits inhibitory effects on copper-ion-induced protein oxidative modification in vitro.[8] This suggests that it possesses antioxidant properties, which are common for phenolic compounds like flavonoids.

Antimicrobial Activity

While the antimicrobial spectrum of this compound has not been extensively studied, related compounds such as Sophoraflavanone G have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The structural similarities suggest that this compound is also likely to possess antimicrobial properties.

Cytotoxic and Antitumor Activity

Many prenylated flavonoids from Sophora species have exhibited cytotoxic activity against various cancer cell lines.[11] The total synthesis of this compound was motivated in part by its potential as an antitumor drug lead.[3][12] Further investigation into its specific cytotoxic mechanisms is warranted.

Anti-inflammatory Activity

Sophoraflavanone G has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][13][14] Given the structural resemblance, this compound is a promising candidate for further investigation as an anti-inflammatory agent.

Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| This compound | Antioxidant (inhibition of protein oxidation) | Not reported | [8] |

| Sophoraflavanone G | Antimicrobial (MRSA) | MIC: 3.13-6.25 µg/mL | [9] |

| Sophoraflavanone G | Anti-inflammatory (LPS-stimulated macrophages) | Inhibition of PGE2 production at 1-50 µM | [15] |

| Sophoraflavanone B | Antimicrobial (MRSA) | MIC: 15.6-31.25 µg/mL | [6] |

Experimental Protocols

Isolation of this compound from Sophora moorcroftiana

-

Extraction: The dried and powdered roots of Sophora moorcroftiana are macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions containing this compound (monitored by TLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) production by quantifying the accumulation of nitrite using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of this compound on NO production.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-